2-Propanol-2-13C

Description

Fundamental Principles of Stable Isotope Tracers in Scientific Inquiry

Stable isotope tracers are non-radioactive atoms that contain a different number of neutrons in their nucleus compared to the more abundant form of the element. nih.gov This difference in neutron number results in a difference in atomic mass, which makes them analytically distinguishable using techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govyoutube.com The core principle of their use lies in the fact that these isotopes are chemically and functionally identical to their more common counterparts. nih.gov This means they can be incorporated into molecules and participate in biological and chemical reactions in the same way as the unlabeled, or "native," molecules.

The use of stable isotope tracers is governed by a few key principles:

Traceability: The mass difference allows the labeled molecule (the "tracer") to be distinguished from the unlabeled pool of the same molecule (the "tracee"). youtube.comnih.gov

Chemical Identity: The tracer behaves almost identically to the tracee in chemical reactions and biological processes.

Constant Natural Abundance: The natural isotopic composition of an element in nature is relatively constant, providing a baseline against which the enrichment from a tracer can be measured. youtube.comacs.org

This methodology enables researchers to quantify the dynamic nature of metabolism, from a whole-body perspective down to the cellular level, providing insights into the rates of synthesis, breakdown, and conversion of various substances. nih.govfrontiersin.org

The Unique Role of Carbon-13 in Elucidating Complex Biochemical and Chemical Pathways

Among the available stable isotopes, Carbon-13 (¹³C) holds a particularly significant position in scientific research. Carbon is the backbone of all organic molecules, making ¹³C an ideal label for studying the vast landscape of biochemistry and organic chemistry. fiveable.me While Carbon-12 (¹²C) is the most abundant isotope (about 99%), ¹³C accounts for approximately 1.1% of all natural carbon. barnesandnoble.com

The advantages of using ¹³C as a tracer are numerous:

Safety: As a stable, non-radioactive isotope, ¹³C is safe for use in studies involving living organisms, including humans, without the health risks associated with radioactive isotopes like Carbon-14. fiveable.me

Versatility: It can be incorporated into a vast array of biomolecules, such as glucose, amino acids, and lipids, allowing researchers to track their metabolic fate through processes like cellular respiration and biosynthesis. fiveable.me

Analytical Power: ¹³C-labeled compounds can be detected with high sensitivity and specificity by mass spectrometry and NMR spectroscopy. frontiersin.org ¹³C NMR, in particular, is a powerful tool for determining the structure of organic molecules and identifying the position of the label within a molecule. fiveable.medocbrown.info

By using ¹³C-labeled substrates, scientists can perform metabolic flux analysis (MFA), a technique that quantifies the rates of reactions within a metabolic network. frontiersin.orgnih.gov This has led to breakthroughs in understanding enzyme mechanisms, deciphering complex metabolic pathways, and identifying metabolic changes associated with various diseases. fiveable.menih.gov

Contextualization of 2-Propanol-2-13C as a Versatile Isotopically Labeled Probe

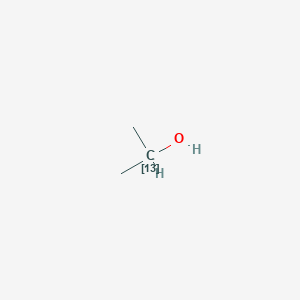

2-Propanol-2-¹³C is a specific isotopically labeled compound where the carbon atom at the second position of the propanol (B110389) molecule is a ¹³C isotope. This seemingly simple modification makes it a valuable tool for specific research applications. While broadly applicable as a labeled solvent or reactant, its utility has been noted in specific contexts, such as its use as a tracer for studying particulate matter. chemicalbook.com

The strategic placement of the ¹³C label at the C-2 position is significant. In ¹³C NMR spectroscopy, the chemical environment of each carbon atom determines its signal. docbrown.info In unlabeled propan-2-ol, the two outer methyl carbons are in an identical chemical environment, while the central carbon (C-2) is in a distinct environment. docbrown.info Labeling the C-2 position with ¹³C provides a distinct and enhanced signal for this specific carbon, allowing for precise tracking of reactions involving this part of the molecule.

Below are the key chemical and physical properties of 2-Propanol-2-¹³C:

| Property | Value |

| IUPAC Name | (2-¹³C)propan-2-ol |

| CAS Number | 21388-65-8 |

| Molecular Formula | (CH₃)₂¹³CHOH |

| Molecular Weight | 61.09 g/mol |

| Boiling Point | 82 °C (lit.) |

| Melting Point | -89.5 °C (lit.) |

| Refractive Index | n20/D 1.377 (lit.) |

| Isotopic Purity | 99 atom % ¹³C |

| Data sourced from references chemicalbook.comsigmaaldrich.comnih.gov |

This compound serves as a probe, enabling researchers to follow the incorporation or transformation of the isopropanol (B130326) backbone in various chemical and environmental processes with high precision.

Historical Trajectory and Evolution of 13C Labeling Methodologies in Modern Science

The use of stable isotopes as tracers in metabolic research is a concept that has been developing for nearly 80 years. nih.gov The initial work by pioneers like Rudolph Schoenheimer and David Rittenberg laid the groundwork for understanding the dynamic state of body constituents. However, the widespread application of stable isotopes, particularly ¹³C, was initially limited.

The last few decades have seen a dramatic evolution, driven by two main factors:

Increased Availability: Over the past 20 to 25 years, highly enriched stable isotopes of elements like carbon, hydrogen, nitrogen, and oxygen, along with a wide variety of biochemicals containing these labels, have become commercially available in relative abundance. nih.gov

Technological Advancements: The sensitivity, selectivity, and accuracy of analytical instrumentation, especially in mass spectrometry and NMR, have increased by several orders of magnitude. nih.gov The parallel development of computer hardware and user-friendly software has made these complex analyses more routine and accessible. nih.gov

These advancements have propelled the growth of sophisticated techniques like ¹³C metabolic flux analysis (¹³C-MFA), which has become a standard and powerful tool in systems biology, biotechnology, and biomedical research over the last two decades. nih.gov The continuous refinement of these methodologies promises to yield even deeper insights into the complex chemistry of life. barnesandnoble.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(213C)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i3+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZMGEQAYNKOFK-LBPDFUHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13CH](C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

61.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21388-65-8 | |

| Record name | 2-Propanol-2-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Isotopic Enrichment Methodologies for 2 Propanol 2 13c

Strategies for Site-Specific Carbon-13 Enrichment at the C-2 Position

The primary and most direct strategy for the synthesis of 2-Propanol-2-13C involves the selective reduction of a precursor already containing the ¹³C isotope at the desired carbonyl position. This approach ensures that the label is introduced with high regioselectivity.

The most common and commercially viable precursor for this synthesis is Acetone-2-¹³C . In this molecule, the carbonyl carbon (C=O) is a ¹³C isotope. The synthesis then becomes a matter of reducing the ketone functional group to a secondary alcohol. This method is favored due to the commercial availability of Acetone-2-¹³C with high isotopic enrichment (typically 99 atom % ¹³C).

An alternative, though more complex, strategy could involve a Grignard reaction. This would entail reacting a methyl Grignard reagent (such as methylmagnesium bromide) with a source of ¹³C-labeled carbon dioxide to form acetic acid labeled at the carboxyl carbon. Subsequent reactions to convert this into a suitable precursor for 2-propanol would be required, making this a less direct and efficient pathway compared to the reduction of labeled acetone (B3395972).

Precursor Chemistry and Reaction Pathways for High-Purity Synthesis

The synthesis of this compound is most efficiently achieved through the chemical reduction of Acetone-2-¹³C. This reaction converts the ketone group into a hydroxyl group, thereby forming the desired secondary alcohol.

Precursor:

Acetone-2-¹³C : A commercially available isotopically labeled ketone with the formula CH₃¹³COCH₃. It serves as the direct precursor, ensuring the ¹³C label is positioned at the C-2 of the final propanol (B110389) molecule.

Reaction Pathway: The reduction is typically carried out using a metal hydride reducing agent, with sodium borohydride (B1222165) (NaBH₄) being a common and effective choice. The reaction is generally performed in a protic solvent, such as methanol (B129727) or ethanol (B145695).

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the acetone molecule. This is followed by a workup step, typically with a mild acid, to protonate the resulting alkoxide and yield the final alcohol product. The use of NaBH₄ is advantageous as it is a mild reducing agent that selectively reduces ketones and aldehydes without affecting other functional groups that might be present in more complex molecules.

The high efficiency of this reduction reaction is crucial for isotopic labeling, as it minimizes the loss of the expensive labeled material.

Analytical Techniques for Verifying Isotopic Purity and Regioselectivity

To ensure the successful synthesis of this compound, it is imperative to verify both the isotopic enrichment and the precise location of the ¹³C label. The two primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is the most direct method to confirm the regioselectivity of the isotopic label. In an unlabeled 2-propanol molecule, the ¹³C NMR spectrum shows two distinct signals due to the chemical equivalence of the two methyl carbons. docbrown.info

One signal corresponds to the two equivalent methyl carbons (C-1 and C-3).

The other signal corresponds to the central carbon bearing the hydroxyl group (C-2). docbrown.info

For this compound, the signal corresponding to the C-2 carbon will be significantly enhanced due to the high abundance of the ¹³C isotope at this position. The chemical shift for this carbon is expected to be in the same region as in the unlabeled compound.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for 2-Propanol

| Carbon Position | Unlabeled 2-Propanol (Approx. δ ppm) | This compound (Expected Observation) |

| C-1, C-3 (CH₃) | ~25 | A single peak of standard intensity. |

| C-2 (¹³CHOH) | ~64 | A highly intense peak due to ¹³C enrichment. |

Note: Chemical shifts are approximate and can vary slightly based on the solvent and other experimental conditions.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the isotopic purity of the synthesized compound by determining its molecular weight. The mass spectrum of unlabeled 2-propanol shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight. chemistryworld.com

For this compound, the molecular weight will be increased by one mass unit compared to the unlabeled compound due to the presence of the ¹³C isotope. Therefore, the mass spectrum will exhibit a prominent molecular ion peak at M+1. The relative intensities of the M⁺ and M+1 peaks can be used to calculate the atom percent enrichment of ¹³C. High-resolution mass spectrometry (HRMS) can be particularly useful for resolving and accurately measuring the masses of different isotopologues. nih.govnih.gov

Scalability and Efficiency Considerations in Labeled Compound Preparation

The preparation of isotopically labeled compounds like this compound presents unique challenges in terms of scalability and efficiency, primarily driven by the high cost of the labeled starting materials.

Scalability: The synthesis of simple labeled molecules like this compound is generally scalable. The reduction with sodium borohydride can be performed on a range of scales, from milligrams to grams. The primary limitation to large-scale synthesis is the cost and availability of the isotopically enriched precursor, Acetone-2-¹³C. However, for many research applications, the quantities required are in the milligram to gram range, which is readily achievable with standard laboratory equipment. The purification of the final product, typically by distillation, is also a scalable process. Studies on the gram-scale synthesis of other ¹³C-labeled compounds have demonstrated the feasibility of producing significant quantities of isotopically enriched materials. iaea.org

Interactive Data Table: Key Parameters in the Synthesis of this compound

| Parameter | Description | Considerations for this compound |

| Precursor | Starting material containing the isotopic label. | Acetone-2-¹³C (typically >98% ¹³C). |

| Reaction Type | Chemical transformation to the final product. | Reduction of a ketone to a secondary alcohol. |

| Reducing Agent | Reagent used to effect the reduction. | Sodium borohydride (NaBH₄) is common and efficient. |

| Solvent | Medium for the reaction. | Protic solvents like methanol or ethanol are typical. |

| Yield | The amount of product obtained relative to the theoretical maximum. | Typically high (>90%) for NaBH₄ reductions. |

| Purification | Method to isolate the pure product. | Distillation is a standard and scalable method. |

Applications in Advanced Nuclear Magnetic Resonance Nmr Spectroscopy

High-Resolution Structural and Conformational Elucidation via ¹³C NMR

¹³C NMR spectroscopy is a cornerstone for determining the structure of organic molecules. The ¹³C nucleus, with its spin of 1/2, provides valuable spectroscopic information. Labeling 2-propanol with ¹³C at a specific position, such as the C2 carbon (2-Propanol-2-¹³C), offers enhanced resolution and sensitivity for studying its structural and conformational properties.

Detailed Chemical Shift Analysis and Isotope Effects on ¹³C Spectra

The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its electronic environment, providing information about the functional groups and neighboring atoms. For 2-Propanol-2-¹³C, the ¹³C nucleus at the hydroxyl-bearing carbon (C2) will exhibit a characteristic chemical shift. The presence of the ¹³C isotope itself can induce subtle shifts in the NMR spectrum of neighboring nuclei, known as isotope effects. These effects, typically in the range of 0.01 to 0.05 ppm for ¹⁸O-induced shifts in alcohols, can provide additional structural information cdnsciencepub.com. For instance, ¹⁸O isotope shifts on the carbon attached to oxygen in alcohols can range from 0.01 to 0.03 ppm, with the magnitude dependent on the degree of substitution at the carbinol carbon cdnsciencepub.com. Saturated alcohols show a trend of increasing isotope shifts with increasing substitution at the carbinol carbon cdnsciencepub.com. While ¹³C-¹³C coupling is rare due to the low natural abundance of ¹³C, the presence of a ¹³C label makes it possible to observe such couplings if multiple ¹³C atoms are present in the molecule or in specific experimental setups libretexts.org. The chemical shift of the C2 carbon in 2-propanol is typically observed in the range of 60-70 ppm, influenced by the electronegative oxygen atom docbrown.infodocbrown.infodocbrown.infolibretexts.org.

Table 1: Typical ¹³C Chemical Shifts for 2-Propanol

| Carbon Position | Chemical Environment | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| C1 (CH₃) | Methyl group | 20-30 | docbrown.infodocbrown.infodocbrown.info |

| C2 (CH-OH) | Methine group | 60-70 | docbrown.infodocbrown.infodocbrown.info |

Note: These values are approximate and can vary slightly depending on the solvent and experimental conditions.

Spin-Spin Coupling Constants (e.g., ¹JCC, ²JCH) for Connectivity and Stereochemical Assignments

Spin-spin coupling, or J-coupling, provides crucial information about the connectivity of atoms within a molecule. While ¹³C-¹³C coupling is generally not observed in naturally abundant ¹³C spectra due to the low probability of two ¹³C nuclei being adjacent, ¹³C labeling allows for the observation of these couplings libretexts.org. For 2-Propanol-2-¹³C, the ¹JCC coupling between the labeled C2 and the methyl carbons (C1) can be directly measured, providing a direct confirmation of the carbon skeleton. Similarly, ¹³C-¹H coupling (¹JCH) is significant, with the ¹JCH coupling constant for a carbon bonded to one proton (like C2 in 2-propanol) typically appearing as a doublet in a proton-coupled ¹³C spectrum libretexts.org. Broadband proton decoupling is commonly used to simplify ¹³C spectra, resulting in singlets for each unique carbon, but in specific experiments, proton-coupled spectra can reveal valuable connectivity information libretexts.org.

Utilization of Advanced 2D NMR Techniques (e.g., HMQC, HSQC, INADEQUATE) with ¹³C Labels

Advanced two-dimensional (2D) NMR techniques are powerful tools for complex structural determination, and ¹³C labeling significantly boosts their effectiveness.

Real-Time Reaction Monitoring and Kinetic Analysis Using ¹³C NMR

The ability to track the progress of a chemical reaction in real-time is invaluable for understanding reaction mechanisms and kinetics. ¹³C labeling allows for sensitive monitoring of specific atoms or functional groups within a reacting molecule.

For reactions involving 2-propanol, if the ¹³C label is strategically placed, its disappearance or transformation can be followed by ¹³C NMR. For example, in studies of catalytic reactions, ¹³C-labeled substrates can be used to monitor the conversion of reactants and the formation of products researchgate.netunibo.itresearchgate.netnih.gov. The intensity of the ¹³C NMR signal for the labeled carbon is directly proportional to the concentration of the species containing that label, enabling quantitative kinetic analysis researchgate.netnih.govfsu.edu. This approach can reveal rate-limiting steps, intermediate species, and reaction pathways, providing a dynamic view of chemical transformations rsc.orgresearchgate.netunibo.itnih.govbath.ac.uk. For instance, studies have used ¹³C labeling to monitor carbon scrambling in alkanes on catalytic surfaces researchgate.net, or to track metabolic flux in biological systems nih.govnih.govfsu.edu.

Investigations of Solvent Effects and Intermolecular Interactions through ¹³C NMR Chemical Shifts

The chemical shift of a ¹³C nucleus is sensitive not only to the local electronic environment but also to intermolecular interactions, such as hydrogen bonding and solvent effects. ¹³C labeling in 2-propanol allows for precise observation of these effects on specific carbons.

Compound Name List:

Metabolic Flux Analysis Mfa and Pathway Elucidation in Model Biological Systems

Application of 2-Propanol-2-13C as a Tracer in Microbial Metabolism (e.g., Escherichia coli)

2-Propanol-2-¹³C, also known as ¹³C-labeled isopropyl alcohol with the ¹³C atom at the central carbon position, can serve as a valuable ¹³C tracer. When provided as a carbon source or precursor, its metabolic fate can be tracked. In microbial systems, such as Escherichia coli, 2-propanol can be metabolized through various pathways. For instance, it can be oxidized to acetone (B3395972), or it can be converted to pyruvate (B1213749) or acetyl-CoA, thereby entering central carbon metabolism ethz.chnih.gov. The ¹³C label at the C2 position of 2-propanol would then be propagated through pathways like glycolysis and the tricarboxylic acid (TCA) cycle.

Studies have utilized ¹³C-MFA in conjunction with metabolic engineering efforts in E. coli to optimize the production of isopropyl alcohol (IPA) nih.gov. In these studies, ¹³C-MFA helps to identify metabolic bottlenecks and understand cofactor regeneration, such as NADPH, which is critical for IPA synthesis nih.gov. For example, ¹³C-MFA can reveal deficiencies in NADPH regeneration pathways, such as the pentose (B10789219) phosphate (B84403) (PP) pathway, and guide strategies to enhance its availability, thereby increasing IPA yield nih.gov. Research has also indicated the use of 2-propanol in ¹³C-tracer analyses within E. coli, highlighting its role in understanding metabolic flux distribution ethz.ch. The ¹³C-MFA data in such contexts can reveal correlations between specific metabolic fluxes, such as the pyruvate dehydrogenase (PDH) flux, and key production metrics like IPA yield nih.gov.

Elucidation of Metabolic Pathways in Plant Cell Cultures and Tissue Systems

In plant cell cultures and tissue systems, ¹³C-MFA is employed to unravel complex metabolic pathways, particularly those involved in primary and secondary metabolism mdpi.comnih.govresearchgate.netresearchgate.net. While specific studies detailing the use of 2-Propanol-2-¹³C in plant systems are less prevalent in the provided literature compared to microbial applications, the general principles of ¹³C tracing apply. Plants can metabolize alcohols, and if 2-propanol were supplied, it could potentially be channeled into pathways leading to pyruvate or acetyl-CoA, similar to microbial metabolism.

The ¹³C label from 2-Propanol-2-¹³C could then be traced through plant central carbon metabolism, including glycolysis, the TCA cycle, and the pentose phosphate pathway. This would provide insights into carbon flow, photorespiration, and the integration of carbon sources into biomass and storage compounds mdpi.com. Techniques like GC-MS are valuable for analyzing ¹³C enrichment in plant metabolites, enabling the application of ¹³C-MFA to study plant metabolic responses to environmental cues or genetic modifications mdpi.com.

Quantitative Reconstruction of Central Carbon Metabolism and Associated Fluxes

The primary goal of ¹³C-MFA is the quantitative reconstruction of metabolic fluxes, particularly within central carbon metabolism, which includes glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle nih.govnsf.govnih.govfrontiersin.org. By feeding a ¹³C-labeled substrate like 2-Propanol-2-¹³C, researchers can determine how carbon atoms are rearranged and distributed across these key pathways. The ¹³C label's incorporation pattern into downstream metabolites, such as amino acids derived from protein hydrolysis or key intermediates like pyruvate or citrate, provides the raw data for flux calculations sci-hub.sewikipedia.orgresearchgate.net.

This experimental data, combined with a stoichiometric model of the metabolic network that describes atom transitions, allows for the estimation of flux values nih.govwikipedia.orgnih.govnih.gov. Computational tools and algorithms are then used to solve for the fluxes that best fit the observed isotopic labeling patterns and known extracellular fluxes (e.g., substrate uptake and product secretion rates) nsf.govrsc.org13cflux.netnih.gov. This process enables the quantitative reconstruction of flux distribution at branch points and the estimation of rates for both forward and reversible reactions within central carbon metabolism.

Illustrative Data Table: ¹³C Enrichment in Central Carbon Metabolites

While specific quantitative data for 2-Propanol-2-¹³C in all systems might vary, ¹³C-MFA generates data on the fractional enrichment of ¹³C in various metabolites. The table below illustrates a hypothetical example of how ¹³C enrichment might be distributed in key central carbon metabolites when a ¹³C-labeled C3 precursor (analogous to the metabolic fate of 2-propanol) is used as a tracer.

| Metabolite | ¹²C Enrichment (%) | ¹³C Enrichment (%) | Mass Isotopomer Distribution (Example) | Primary Pathway Contribution |

| Pyruvate | 40 | 60 | M+0: 10%, M+1: 30%, M+2: 40%, M+3: 20% | Glycolysis, PPP, TCA entry |

| Acetyl-CoA | 35 | 65 | M+0: 5%, M+1: 25%, M+2: 50%, M+3: 20% | TCA Cycle entry |

| Citrate | 20 | 80 | M+0: 2%, M+1: 18%, M+2: 40%, M+3: 30%, M+4: 10% | TCA Cycle |

| α-Ketoglutarate | 30 | 70 | M+0: 5%, M+1: 25%, M+2: 35%, M+3: 25%, M+4: 10% | TCA Cycle |

| Malate | 45 | 55 | M+0: 15%, M+1: 25%, M+2: 35%, M+3: 25% | TCA Cycle, Anaplerosis |

| Glucose-6-Phosphate | 50 | 50 | M+0: 20%, M+1: 30%, M+2: 30%, M+3: 15%, M+4: 5% | Glycolysis, PPP |

Note: The depicted Mass Isotopomer Distribution (MID) represents the fractional abundance of molecules with varying numbers of ¹³C atoms. The specific distribution depends on the labeled substrate and the metabolic pathways utilized.

Methodological Considerations for Data Acquisition, Isotopic Measurements, and Computational Modeling in MFA

Successful ¹³C-MFA requires careful consideration of several methodological aspects.

Experimental Design and Tracer Selection: The choice of tracer is paramount. For tracing carbon flow originating from a C3 compound like 2-propanol, a ¹³C label at the central carbon (2-Propanol-2-¹³C) is strategic, as it directly marks the middle carbon atom that will be processed. The experimental design must ensure adequate labeling of the target metabolites and consider factors like substrate concentration, incubation time, and cell density to achieve appropriate labeling states sci-hub.sewikipedia.orgvanderbilt.edunih.gov.

Data Acquisition and Isotopic Measurements: Following cell cultivation on the labeled substrate, metabolites are extracted and analyzed. GC-MS is a widely used technique due to its high sensitivity, robustness, and separation capacity, making it suitable for quantifying ¹³C labeling patterns in amino acids and other metabolites nih.govcreative-proteomics.comnih.gov. LC-MS and NMR are also employed, with NMR offering positional information that can be crucial for complex pathway elucidation sci-hub.sefrontiersin.org. Proper sample preparation, including derivatization for GC-MS, is essential for accurate analysis nih.govmdpi.com. Data processing involves correcting for natural isotope abundance and potential tracer impurities waters.comacs.orguni-regensburg.de.

Computational Modeling: The measured isotopic labeling data is integrated with a metabolic network model that includes stoichiometric and atom-transition information nih.govwikipedia.orgnih.govnih.gov. This model is then used with specialized software (e.g., INCA, 13CFLUX2, FreeFlux) to estimate metabolic fluxes through optimization algorithms that minimize the difference between predicted and measured labeling patterns nsf.govrsc.orgacs.org13cflux.netnih.gov. Ensuring the model accurately represents the organism's metabolism and that sufficient measurements are available are key to obtaining reliable flux estimates portlandpress.comnih.gov.

Compound List

this compound

Investigation of Reaction Mechanisms and Catalysis Using Isotopic Tracers

Utilization of 2-Propanol-2-¹³C for Tracing Atom Scrambling and Rearrangements in Organic Reactions

The strategic placement of a ¹³C label at the C-2 position of 2-propanol allows for the unambiguous tracking of this carbon atom through various organic transformations. This is particularly useful in reactions where the carbon skeleton may undergo rearrangements or where atoms may appear to "scramble" between different positions in the products.

One area where 2-Propanol-2-¹³C can provide mechanistic clarity is in acid-catalyzed dehydration reactions. The dehydration of 2-propanol yields propene. researchgate.net A key question in the mechanism of alcohol dehydration is whether the reaction proceeds through a concerted E2-type mechanism or a stepwise E1-type mechanism involving a carbocation intermediate. organic-chemistry.org In the case of 2-propanol, an E1 mechanism is plausible, involving the formation of a secondary isopropyl cation.

By using 2-Propanol-2-¹³C, the fate of the central carbon atom can be followed. If the reaction proceeds without rearrangement, the ¹³C label in the resulting propene will be at the C-2 position (CH₃-¹³CH=CH₂). However, the formation of a carbocation intermediate opens the possibility of rearrangements, such as a 1,2-hydride shift, which would lead to the scrambling of the label. While a 1,2-hydride shift in the isopropyl cation would regenerate the same cation, in more complex secondary alcohols, such rearrangements can lead to a mixture of products with the label in different positions. The absence of label scrambling in the dehydration of 2-propanol would provide strong evidence against reversible carbocation formation or rearrangements under the specific reaction conditions.

Another class of reactions where 2-Propanol-2-¹³C can be a useful tracer is in hydride transfer reactions, such as the Meerwein-Ponndorf-Verley (MPV) reduction. mdpi.com In the MPV reduction, an aldehyde or ketone is reduced by an alcohol, typically 2-propanol, in the presence of an aluminum alkoxide catalyst. mdpi.com The mechanism involves the transfer of a hydride from the α-carbon of the alcohol to the carbonyl carbon of the substrate via a six-membered ring transition state. mdpi.comorganic-chemistry.org When 2-Propanol-2-¹³C is used as the hydride donor, the resulting acetone (B3395972) will be labeled at the carbonyl carbon (CH₃-¹³C(=O)CH₃). This confirms that the carbon skeleton of the 2-propanol is converted directly to acetone and that the hydride is transferred from the C-2 position. This isotopic labeling experiment provides direct evidence for the proposed cyclic transition state and the origin of the atoms in the products.

Mechanistic Insights into Homogeneous and Heterogeneous Catalytic Processes

Isotopic labeling with 2-Propanol-2-¹³C is instrumental in elucidating the mechanisms of both homogeneous and heterogeneous catalytic reactions where 2-propanol is a reactant or a solvent.

Homogeneous Catalysis:

In homogeneous catalysis, particularly in transfer hydrogenation reactions, 2-propanol is frequently used as a hydrogen donor. mdpi.comnih.govresearchgate.net These reactions, often catalyzed by transition metal complexes of ruthenium, rhodium, or iridium, provide a mild method for the reduction of various functional groups. mdpi.comorganic-chemistry.org The generally accepted "hydridic route" for transfer hydrogenation involves the formation of a metal-hydride intermediate. organic-chemistry.org

The catalytic cycle can be probed using 2-Propanol-2-¹³C. The initial step is the reaction of the catalyst precursor with 2-propanol to form a metal-alkoxide. This is followed by β-hydride elimination to generate a metal-hydride species and acetone. organic-chemistry.org By using 2-Propanol-2-¹³C, the formation of acetone-¹³C can be monitored, confirming that the 2-propanol is the source of the transferred hydrogen and that its carbon backbone is converted to acetone. Subsequent steps involve the coordination of the substrate to the metal-hydride complex, migratory insertion of the hydride, and release of the reduced product. The use of the isotopic tracer helps to confirm the key steps in the catalytic cycle and to rule out alternative mechanisms.

Heterogeneous Catalysis:

In heterogeneous catalysis, 2-propanol is often used as a probe molecule to characterize the acid-base properties of solid catalysts. princeton.edu The dehydration of 2-propanol to propene is catalyzed by acidic sites, while its dehydrogenation to acetone is catalyzed by basic or redox sites. organic-chemistry.org

By using 2-Propanol-2-¹³C, the products of these reactions can be analyzed to gain further insight into the reaction pathways on the catalyst surface. The formation of propene with the ¹³C label at the C-2 position would be expected from a straightforward dehydration mechanism. Any scrambling of the label could indicate more complex surface rearrangements or the involvement of different types of active sites. Similarly, the formation of acetone with the ¹³C label at the carbonyl carbon confirms the dehydrogenation pathway. Comparing the distribution of the ¹³C label in the products obtained over different catalysts can help to differentiate between their mechanistic pathways and the nature of their active sites.

Kinetic Isotope Effects (KIEs) and Transition State Analysis in Reaction Dynamics

The substitution of a ¹²C atom with a ¹³C atom can lead to a small but measurable change in the reaction rate, known as a carbon Kinetic Isotope Effect (¹³C-KIE). nih.gov The magnitude of the KIE provides valuable information about the bonding changes at the labeled position in the rate-determining step of the reaction. harvard.eduresearchgate.net A normal KIE (k₁₂/k₁₃ > 1) is observed when the bonding to the isotopic atom is weakened in the transition state, while an inverse KIE (k₁₂/k₁₃ < 1) is observed when the bonding is strengthened.

For reactions involving 2-Propanol-2-¹³C, the ¹³C-KIE can be a sensitive probe of the transition state structure. For example, in the oxidation of 2-propanol to acetone, the C-H bond at the C-2 position is broken. If this bond cleavage occurs in the rate-determining step, a primary ¹³C-KIE would be expected. The magnitude of this KIE would depend on the nature of the transition state. A symmetrical transition state, where the C-H bond is partially broken, is expected to exhibit a significant KIE. harvard.edu

The following table presents a ¹³C-KIE value for a related alcohol oxidation reaction, which provides a reference for the expected magnitude of such effects.

Table 1: Example of a ¹³C Kinetic Isotope Effect in Alcohol Oxidation

| Reaction | Labeled Position | k_cat/K_M Isotope Effect (¹²C/¹³C) | Reference |

| NAD-dependent oxidation of benzyl alcohol by liver alcohol dehydrogenase | Benzylic Carbon | 1.025 ± 0.001 | harvard.edu |

In the case of the dehydration of 2-propanol via an E1 mechanism, the rate-determining step is often the formation of the carbocation, which involves the cleavage of the C-O bond. Labeling the C-2 position with ¹³C would allow for the measurement of a ¹³C-KIE for this step. A significant normal KIE would be expected, as the C-O bond is broken in the transition state leading to the carbocation. This information, combined with other mechanistic data, can help to build a detailed picture of the reaction's potential energy surface.

Applications in Combustion Chemistry: Tracing Carbon Conversion to Specific Products (e.g., Soot, CO, CO₂)

Understanding the formation of pollutants such as soot, carbon monoxide (CO), and carbon dioxide (CO₂) during the combustion of fuels is of critical importance for developing cleaner and more efficient combustion technologies. Isotopic tracers like 2-Propanol-2-¹³C are invaluable for tracking the flow of carbon from the fuel to these combustion products.

By enriching 2-propanol with ¹³C at the C-2 position, researchers can precisely determine the contribution of this specific carbon atom to the formation of various combustion products. This is particularly insightful for understanding how the molecular structure of a fuel influences its combustion chemistry.

Studies on the combustion of ¹³C-labeled propanol (B110389) isomers have been conducted to investigate their propensity to form particulate matter (PM), or soot. In one study, the conversion rates of individual carbon atoms within n-propanol and i-propanol to PM were quantified. The results from such experiments can reveal whether certain carbon atoms within a fuel molecule are more likely to end up in soot particles.

For instance, in the pyrolysis of propane-2-¹³C, it was found that the three carbon atoms contributed equally to soot formation. This suggests that under those conditions, the propane molecule likely fragments into smaller species that then contribute to soot growth, rather than the intact carbon skeleton being incorporated directly.

The following table summarizes hypothetical data based on findings from such tracer studies, illustrating how the conversion of specific carbon atoms in 2-propanol to different combustion products could be quantified.

Table 2: Hypothetical Carbon Conversion from 2-Propanol-2-¹³C Combustion

| Carbon Position in 2-Propanol | % Conversion to Soot | % Conversion to CO | % Conversion to CO₂ |

| C-1, C-3 (methyl carbons) | 1.5 | 15 | 83.5 |

| C-2 (secondary carbon) | 1.5 | 15 | 83.5 |

These types of studies provide crucial data for the development and validation of detailed kinetic models of combustion. By accurately predicting the fate of individual carbon atoms, these models can be used to design fuels and combustion systems that minimize the formation of harmful pollutants. The use of 2-Propanol-2-¹³C allows for a level of detail in these investigations that would be impossible to achieve with unlabeled fuels.

Theoretical and Computational Studies on 2 Propanol 2 13c Isotopologues

Quantum Chemical Calculations of 13C NMR Chemical Shifts and Shielding Tensors

Quantum chemical calculations are instrumental in predicting and interpreting Nuclear Magnetic Resonance (NMR) spectra, particularly for isotopically labeled compounds such as 2-Propanol-2-13C. These methods allow for the theoretical determination of magnetic shielding tensors and subsequent calculation of chemical shifts, providing a benchmark against experimental data. Studies employing techniques like Gauge-Including Atomic Orbital (GIAO) or Continuous Set of Gauge Transformations (CSGT) are commonly used to calculate these properties. For this compound, such calculations aim to elucidate the electronic environment around the labeled carbon atom, which is sensitive to the isotopic substitution. While specific numerical values for calculated chemical shifts and shielding tensors for this compound are not detailed in the provided search snippets, the application of these computational methods is established for understanding the NMR characteristics of isotopically labeled species escholarship.orgresearchgate.netresearchgate.net. These calculations help in assigning spectral signals and understanding how the presence of the 13C isotope influences the magnetic environment.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiling of Intermediates

Density Functional Theory (DFT) is a widely adopted computational method for investigating molecular structures and reaction pathways. For this compound, DFT calculations are employed to optimize the molecular geometry, determining the most stable configurations and exploring potential energy surfaces. This is particularly relevant when studying reaction mechanisms where intermediates are formed. DFT can provide energetic profiles, revealing the relative stability of different conformers or transition states involved in a chemical transformation. For instance, studies have utilized DFT to optimize the geometries of various conformers of labeled alcohols and to understand adsorption phenomena and reaction mechanisms on catalytic surfaces escholarship.orgresearchgate.netacs.orgacs.orgresearchgate.net. The energetic profiling helps in identifying low-energy pathways and characterizing the stability of intermediates, which is crucial for understanding reaction kinetics and selectivity.

Table 6.2.1: Illustrative DFT Applications in Propanol (B110389) Systems

| Computational Method | Application Area | Focus for Labeled Propanols | Reference Snippet |

| DFT | Geometry Optimization | Determining stable conformers and structural parameters of this compound and related intermediates. | escholarship.org |

| DFT | Energetic Profiling | Assessing relative energies of reaction intermediates and transition states in catalytic processes involving labeled propanols. | acs.orgacs.orgresearchgate.net |

| DFT | Adsorption Studies | Investigating the interaction of labeled propanols with catalytic surfaces, including energy of adsorption. | acs.org |

| DFT | Reaction Mechanism Elucidation | Mapping out reaction pathways and identifying key intermediates in transformations of labeled propanols. | acs.orgacs.orgresearchgate.net |

Molecular Dynamics Simulations and Conformational Analysis of Labeled Systems

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior and conformational landscape of molecules over time. For isotopically labeled systems like this compound, MD simulations can provide insights into how the isotopic substitution might affect molecular motion, solvation, or interactions within a specific environment, such as a catalytic site or a condensed phase. Ab initio molecular dynamics (AIMD) and enhanced sampling techniques can be employed to capture detailed atomic movements and explore complex conformational spaces. Studies have utilized MD to evaluate free energies of activation and to understand the dynamics of labeled alcohols in various chemical contexts, including their behavior on catalytic surfaces researchgate.netresearchgate.netacs.org. Conformational analysis via MD helps in understanding the flexibility of the molecule and the population of different conformers under specific conditions.

Modeling of Isotope Effects on Vibrational Frequencies and Reaction Rates

The presence of an isotope, such as the 13C atom in this compound, can subtly alter molecular properties, including vibrational frequencies and reaction rates. Modeling these isotope effects is crucial for a comprehensive understanding of reaction mechanisms and molecular spectroscopy. Changes in vibrational frequencies due to isotopic substitution can be predicted using quantum chemical methods, often involving normal-mode analysis. These shifts are fundamental to interpreting Infrared (IR) and Raman spectra. Furthermore, computational methods can be used to model kinetic isotope effects (KIEs), which quantify how the rate of a chemical reaction changes when an atom in the transition state is replaced by its isotope. While specific modeling results for this compound concerning vibrational frequencies or KIEs are not extensively detailed in the provided snippets, the general principles of applying these computational techniques to isotopically labeled molecules are well-established acs.orgdss.go.th. Such modeling efforts would typically involve calculating zero-point energies and vibrational modes for both the labeled and unlabeled species to quantify these effects.

Compound List:

| Chemical Name |

| This compound |

Advanced Analytical Methodologies for Detection and Quantification of 2 Propanol 2 13c and Its Derivatives

Mass Spectrometry Techniques (e.g., GC-MS, LC-MS) for Isotopic Abundance and Isotopomer Distribution Analysis

Mass spectrometry (MS) is a cornerstone technology for analyzing isotopically labeled compounds due to its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio (m/z). For compounds like 2-Propanol-2-¹³C, MS techniques can accurately measure the incorporation of the ¹³C isotope, thereby determining its isotopic abundance and the distribution of isotopomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely employed for the analysis of volatile and semi-volatile compounds, including alcohols. In the context of stable isotope tracing, GC-MS allows for the quantitative analysis of ¹³C-labeled compounds by using them as internal standards nih.govworktribe.com. The process typically involves separating the labeled compound from its unlabeled counterpart using gas chromatography, followed by ionization and detection by mass spectrometry. The mass difference introduced by the ¹³C atom (approximately 1 Da higher than ¹²C) allows for the distinct detection of labeled and unlabeled molecules. For example, ¹³C-labeled glucose metabolism has been studied using GC-MS, revealing the incorporation of ¹³C into various metabolites nih.govacs.org. High-resolution GC-MS instruments, such as GC-QTOF MS, offer enhanced capabilities for identifying unknown compounds that exhibit significant isotope enrichment and can provide higher accuracy in isotopic analysis nih.govacs.orgdrawellanalytical.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly suited for analyzing compounds that are non-volatile, thermally unstable, or polar, such as many alcohols and their derivatives escholarship.orgthermofisher.com. The separation power of liquid chromatography (LC), including High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is combined with the sensitive detection of MS. This hyphenated technique allows for the separation of isotopically labeled compounds from endogenous or unlabeled counterparts, followed by mass analysis rsc.orgeag.commeasurlabs.com. For instance, LC-MS/MS offers high specificity and sensitivity for quantifying compounds based on targeted precursor-to-product ion transitions eag.com. Furthermore, interfaces like the LC IsoLink can directly couple HPLC with Isotope Ratio Mass Spectrometry (IRMS), enabling on-line determination of ¹³C/¹²C isotope ratios while preserving chromatographic resolution thermofisher.com. This integration is crucial for precise quantification of isotopic abundance and the analysis of isotopomer distributions, which are essential for metabolic flux analysis sci-hub.senih.gov.

The analysis of isotopomers, molecules that differ only in the position of their isotopes, requires careful interpretation of mass spectral data. While MS directly measures mass shifts, determining the exact position of the label within a molecule often necessitates complementary techniques or advanced data processing nih.govmdpi.com.

Example Data Table: Expected Mass Shifts for 2-Propanol-2-¹³C

| Compound Name | Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) | Mass Difference (vs. ¹²C analogue) |

| 2-Propanol | C₃H₈O | 60 | 60.0575 | - |

| 2-Propanol-2-¹³C | C₂H₇¹³CHO | 61 | 61.0608 | +1.0033 Da |

Note: The ¹³C atom is incorporated at the secondary carbon position.

Integration of NMR and Mass Spectrometry Data for Comprehensive Isotope Fingerprinting

The synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a powerful approach for comprehensive isotope fingerprinting and detailed metabolic flux analysis nih.govnih.govnih.gov. While MS excels in sensitivity and detecting mass differences, NMR offers unparalleled capabilities in elucidating molecular structure and determining the precise positional distribution of isotopes within a molecule nih.govrsc.orgfrontiersin.org.

NMR Spectroscopy: ¹³C NMR spectroscopy can directly detect the ¹³C nucleus, providing information about the chemical environment of each labeled carbon atom. By analyzing ¹³C-¹³C coupling patterns and chemical shifts, researchers can determine the exact positions of ¹³C labels within a molecule, a crucial aspect of isotopomer analysis rsc.orgnih.gov. This positional information is vital for tracing metabolic pathways, as different pathways can lead to the incorporation of labels at distinct molecular sites. NMR's ability to provide structural context complements MS data, offering a more complete picture of metabolic transformations nih.govnih.gov.

Example Data Table: Complementarity of NMR and MS in Isotope Analysis

| Analytical Technique | Primary Contribution to Isotope Analysis | Strengths | Limitations |

| Mass Spectrometry | Quantifies overall isotopic abundance; identifies isotopologues (mass shifts) | High sensitivity, high throughput, ability to detect low abundance compounds, distinguishes mass differences | Limited direct positional information, potential for isobaric interference |

| NMR Spectroscopy | Determines positional isotope distribution; provides structural information | Unambiguous structural elucidation, direct detection of ¹³C, positional information, non-destructive | Lower sensitivity compared to MS, potential for signal overlap |

| Combined (SIRM) | Comprehensive isotope fingerprinting, metabolic flux analysis | Cross-validation, enhanced confidence in identification and quantification, detailed metabolic mapping | Requires sophisticated data integration and expertise |

Chromatographic Separations (e.g., GC, LC) for High-Resolution Analysis of Labeled Compounds

Chromatographic techniques are fundamental for the high-resolution analysis of labeled compounds, ensuring that isotopically distinct molecules are adequately separated before detection and quantification by MS or other detectors. These separations are critical for resolving complex mixtures and achieving accurate measurements.

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. For isotopically labeled molecules, GC can exploit subtle differences in physical properties (e.g., vapor pressure, molecular interactions) that arise from isotopic substitution, enabling their separation acs.orgiaea.org. High-resolution GC, often coupled with high-resolution mass spectrometry (HRGC-MS), provides superior separation efficiency, which is crucial for resolving closely eluting isotopomers or isotopologues nih.govacs.orgdrawellanalytical.comlabrulez.com. Different GC-MS instrument types, such as GC-TOF MS and GC-QTOF MS, offer varying degrees of resolution and mass accuracy, impacting the precision of isotopic analysis nih.govacs.org. GC is often used for analyzing amino acids and volatile organic acids derived from metabolic studies using ¹³C-labeled substrates nih.govworktribe.comnih.gov.

Liquid Chromatography (LC): LC, including HPLC and UHPLC, is essential for separating non-volatile, polar, or thermally labile compounds, such as alcohols, which may not be amenable to GC analysis escholarship.orgthermofisher.com. LC separates analytes based on their differential interactions with a stationary phase and a mobile phase. For isotopically labeled compounds, LC ensures that labeled and unlabeled forms are resolved before detection. This separation is critical for accurate quantification and for obtaining clean mass spectra. LC can be coupled with various MS detectors, including tandem MS (LC-MS/MS) for enhanced selectivity and sensitivity eag.com. Furthermore, LC can be coupled with Isotope Ratio Mass Spectrometry (LC-IRMS) to directly measure isotope ratios of separated compounds, such as the ¹³C/¹²C ratio in alcohols thermofisher.comfmach.it. The choice of LC column and mobile phase is critical for achieving optimal separation of isotopically substituted molecules thermofisher.comrsc.orgiaea.org.

The effectiveness of chromatographic separation for labeled compounds is paramount. High resolution is required to distinguish between molecules that may differ only slightly in their isotopic composition or to resolve complex mixtures of labeled and unlabeled metabolites. This high-resolution separation is the foundation for accurate isotopic abundance and isotopomer distribution analysis when coupled with sensitive detection methods.

Future Directions and Emerging Research Avenues in Isotopic Labeling Science

Development of Novel ¹³C-Labeling Strategies for Complex Molecules

The synthesis of increasingly complex molecules with precise isotopic labeling patterns is a burgeoning field, driven by the need to understand the intricate workings of biological systems and to engineer novel chemical pathways. Researchers are moving beyond simple, uniformly labeled molecules to develop sophisticated methods for site-selective and segmental labeling of large biomolecules and natural products.

Chemoenzymatic Synthesis: A powerful approach that combines the selectivity of enzymes with the versatility of chemical synthesis is enabling the creation of complex, isotopically labeled molecules that are difficult to produce by either method alone. For instance, chemoenzymatic methods have been successfully employed to synthesize ¹³C-labeled N-glycans, which are crucial for studying their roles in protein function and disease. nih.gov This strategy allows for the introduction of ¹³C labels into specific sugar residues within the complex glycan structure.

Site-Selective Labeling in Proteins: For large proteins, uniform ¹³C labeling can lead to complex and crowded NMR spectra. To overcome this, novel strategies for site-selective labeling are being developed. One such method involves using specifically labeled precursors in cell-based protein expression systems. For example, using ¹³C-labeled erythrose in combination with unlabeled glucose allows for the selective labeling of aromatic amino acid side chains in proteins. researchgate.net This approach simplifies NMR spectra and enables the study of specific regions within a large protein. Another innovative technique is the "deconstruction-reconstruction" strategy, which has been applied to isotopically label pyrimidines, core components of nucleic acids. nih.gov This method involves chemically opening the pyrimidine ring and then rebuilding it with ¹³C- and/or ¹⁵N-enriched fragments, allowing for precise control over the labeling pattern in complex bioactive molecules.

Cell-Free Protein Synthesis: Cell-free protein synthesis (CFPS) systems are emerging as a powerful platform for producing proteins with selective ¹³C-labeling. nih.gov These systems allow for the direct use of labeled amino acids or their precursors, providing a high degree of control over the labeling scheme and avoiding the complexities of cellular metabolism that can lead to isotope scrambling. This is particularly useful for labeling specific domains or residue types within a protein to study its structure and dynamics.

These advanced labeling strategies are providing researchers with unprecedented tools to probe the structure, function, and dynamics of complex molecules, opening up new avenues for drug discovery, metabolic engineering, and understanding fundamental biological processes.

Integration with Multi-Omics Data (e.g., Proteomics, Metabolomics) for Systems Biology Approaches

The integration of data from multiple "omics" platforms is a cornerstone of modern systems biology, and ¹³C isotopic labeling is playing a pivotal role in connecting these different layers of biological information. By tracing the flow of ¹³C atoms through metabolic networks, researchers can link changes in the metabolome to alterations in the proteome and transcriptome, providing a more holistic understanding of cellular function.

¹³C-Metabolic Flux Analysis (¹³C-MFA): At the heart of this integration is ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique that quantifies the rates (fluxes) of metabolic reactions within a cell. uni-konstanz.de By feeding cells a ¹³C-labeled substrate, such as glucose or glutamine, and analyzing the resulting labeling patterns in downstream metabolites, researchers can map the flow of carbon through the metabolic network. This provides a dynamic view of cellular metabolism that is not attainable from static measurements of metabolite concentrations alone.

Connecting Fluxomics with Proteomics: The metabolic fluxes determined by ¹³C-MFA can be integrated with proteomics data to understand how changes in enzyme levels translate to changes in metabolic activity. For example, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used proteomics technique that utilizes amino acids labeled with stable isotopes (including ¹³C) to quantify differences in protein abundance between different cell populations. alfa-chemistry.com By combining ¹³C-MFA with SILAC, researchers can correlate changes in the abundance of metabolic enzymes with alterations in the fluxes through the pathways they catalyze. This integrated approach can reveal key regulatory points in metabolic networks and provide insights into how cells adapt to different conditions.

Enhancing Metabolomics with ¹³C-Labeling: In metabolomics, the use of ¹³C-labeled internal standards is crucial for accurate quantification of metabolites. wikipedia.orgnih.gov Furthermore, ¹³C labeling can aid in the identification of unknown metabolites by providing information about the number of carbon atoms in a molecule and its fragmentation pattern in mass spectrometry. Techniques like Isotopic Ratio Outlier Analysis (IROA) utilize mixtures of ¹²C- and ¹³C-labeled samples to distinguish bona fide metabolites from background noise and to facilitate their identification. youtube.com

The synergy between ¹³C-based fluxomics and other omics technologies is enabling a more comprehensive and dynamic understanding of biological systems. This integrated approach is proving invaluable in diverse fields, from understanding disease mechanisms to designing more efficient microbial cell factories for the production of biofuels and pharmaceuticals.

Advances in In Situ and Real-Time Spectroscopic Monitoring of Labeled Reactions

The ability to observe chemical and biochemical reactions as they happen provides invaluable information about reaction mechanisms, kinetics, and the formation of transient intermediates. Isotopic labeling, particularly with ¹³C, coupled with advanced spectroscopic techniques, is enabling researchers to monitor these processes in situ and in real time with unprecedented detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for tracking ¹³C labels due to its ability to provide detailed information about the chemical environment of each carbon atom. researchgate.net Recent advances in NMR hardware, such as the development of more sensitive probes, have significantly improved the ability to detect ¹³C signals, even at low concentrations. researchgate.net This allows for the real-time monitoring of metabolic fluxes in living cells and tissues. For example, by infusing a ¹³C-labeled substrate into a perfused organ, researchers can use NMR to follow the appearance of the label in various metabolites over time, providing a dynamic picture of metabolic activity. ismar.org

Raman Spectroscopy: Raman spectroscopy is another powerful technique for in situ monitoring of labeled reactions. It is a light-scattering technique that provides a vibrational fingerprint of molecules. The incorporation of a ¹³C atom into a molecule causes a predictable shift in its vibrational frequencies, allowing for the specific detection of the labeled species. A key advantage of Raman spectroscopy is its insensitivity to water, making it well-suited for studying reactions in aqueous environments, including biological systems. For instance, in situ Raman spectroscopy combined with ¹³C isotopic labeling has been used to identify reaction intermediates in the electrochemical reduction of CO₂, providing crucial insights into the reaction mechanism. nih.gov

Operando Spectroscopy: The concept of "operando" spectroscopy, which involves studying a catalytic material under actual reaction conditions, is gaining traction. By combining in situ spectroscopic techniques with simultaneous measurement of catalytic activity and selectivity, researchers can establish direct correlations between the structure of the catalyst and its performance. The use of ¹³C-labeled reactants in operando studies allows for the unambiguous tracking of reaction pathways on the catalyst surface.

These advances in in situ and real-time spectroscopic monitoring are transforming our understanding of reaction mechanisms in both chemistry and biology. By providing a direct window into the dynamic world of molecules, these techniques are paving the way for the rational design of more efficient catalysts and the development of new therapeutic interventions.

Expansion into Materials Science Research for Tracing Polymerization Mechanisms and Material Degradation

The application of ¹³C isotopic labeling is extending beyond the life sciences and into the realm of materials science, offering powerful new ways to investigate the synthesis and degradation of polymers and other materials. By strategically incorporating ¹³C atoms into monomers or polymer backbones, researchers can gain detailed insights into polymerization mechanisms, material structure, and degradation pathways.

Tracing Polymerization Mechanisms: ¹³C NMR spectroscopy is a cornerstone technique for characterizing the microstructure of polymers. nih.gov By using ¹³C-labeled monomers in polymerization reactions, researchers can follow the incorporation of these monomers into the growing polymer chain and determine the resulting stereochemistry and regiochemistry. This information is crucial for understanding how different catalysts and reaction conditions influence the final properties of the polymer. For example, in the organocatalytic polymerization of glucose-based monomers, ¹³C NMR was instrumental in elucidating complex reaction pathways, including competing transcarbonylation reactions that affected the polymer's backbone structure. researchgate.net

Investigating Material Degradation: Understanding how materials degrade over time is essential for predicting their lifespan and environmental impact. Stable isotope analysis, including the use of ¹³C, is a valuable tool for studying degradation processes. By exposing a ¹³C-labeled material to environmental or simulated conditions, researchers can track the release of labeled fragments and identify the chemical transformations that occur during degradation. This approach has been used to study the biodegradation of organic pollutants and the degradation of petroleum hydrocarbons. youtube.com The insights gained from these studies can inform the design of more durable or, conversely, more biodegradable materials.

Probing Polymer Structure and Dynamics: Solid-state NMR spectroscopy of ¹³C-labeled polymers can provide detailed information about their structure and dynamics in the solid state. This is particularly important for understanding the properties of insoluble or amorphous polymers. By analyzing the ¹³C NMR spectra, researchers can gain insights into chain conformation, packing, and mobility, which are all critical determinants of a material's mechanical and thermal properties.

The expansion of ¹³C isotopic labeling into materials science is providing a molecular-level understanding of polymer synthesis and degradation. This knowledge is essential for the development of new materials with tailored properties for a wide range of applications, from advanced plastics and composites to biomedical devices and sustainable materials.

Q & A

Basic Research Questions

Q. How does isotopic labeling with ¹³C at the C2 position of 2-propanol influence its physicochemical properties compared to the unlabeled compound?

- Methodological Answer : The isotopic substitution alters molecular mass and vibrational modes, affecting spectroscopic signatures. For NMR studies, the ¹³C-labeled position produces distinct splitting patterns in - coupling (e.g., J-coupling constants change by ~2-5 Hz). Density functional theory (DFT) calculations should be employed to predict isotopic shifts in IR/Raman spectra. Experimental validation requires comparing labeled/unlabeled samples using triple-quantum coherence (TQC) NMR or isotope-ratio mass spectrometry (IRMS) .

Q. What are the recommended synthetic protocols for preparing 2-propanol-2-¹³C with high isotopic purity?

- Methodological Answer : Synthesis typically involves Grignard reactions using ¹³C-labeled carbonyl precursors (e.g., acetone-2-¹³C). Key steps:

- React labeled acetone with methylmagnesium bromide under anhydrous conditions.

- Quench the reaction with deuterated water to minimize proton exchange.

- Purify via fractional distillation (bp 82.5°C for unlabeled 2-propanol; monitor isotopic purity via GC-MS with isotopic tracing modules) .

Q. Which analytical techniques are most effective for verifying the isotopic integrity and chemical purity of 2-propanol-2-¹³C in solution-phase studies?

- Methodological Answer :

- Isotopic Purity : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or gas chromatography-combustion-isotope ratio MS (GC-C-IRMS) to detect <1% isotopic impurities.

- Chemical Purity : Headspace GC-FID to quantify residual solvents; Karl Fischer titration for water content (<0.05% w/w). Cross-validate with -edited HSQC NMR to confirm labeling position .

Advanced Research Questions

Q. How should researchers design NMR experiments to resolve contradictory spectral assignments when using 2-propanol-2-¹³C as a solvent in organometallic catalysis studies?

- Methodological Answer :

- Use inverse-gated decoupling to suppress - coupling artifacts in NMR.

- For paramagnetic systems, employ relaxation-filtered experiments (e.g., T inversion recovery) to distinguish solvent signals from catalyst peaks.

- Validate assignments via -DOSY to confirm diffusion coefficients match labeled solvent .

Q. What methodological approaches optimize the use of 2-propanol-2-¹³C in metabolic flux analysis while addressing potential isotopic dilution effects?

- Methodological Answer :

- Implement compartmental modeling to account for isotopic dilution in intracellular pools.

- Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to track ¹³C incorporation into downstream metabolites (e.g., acetyl-CoA).

- Normalize data against unlabeled controls and apply least-squares regression to correct for dilution .

Q. How can kinetic isotope effects (KIEs) observed with 2-propanol-2-¹³C be quantitatively separated from solvent effects in proton transfer reaction studies?

- Methodological Answer :

- Conduct Eyring analysis at multiple temperatures to isolate KIE contributions (/).

- Use mixed solvents (e.g., 2-propanol-2-¹³C/DO) to decouple dielectric effects from isotopic mass differences.

- Validate with computational MD simulations using polarized continuum models (PCMs) .

Q. What strategies exist for resolving contradictions between theoretical predictions and experimental observations of hydrogen bonding strength in ¹³C-labeled 2-propanol systems?

- Methodological Answer :

- Perform temperature-dependent IR spectroscopy to measure O-H stretching frequencies () and correlate with DFT-predicted bond lengths.

- Use neutron scattering to experimentally determine H-bond distances in crystalline phases.

- Apply Bader’s quantum theory of atoms in molecules (QTAIM) to analyze electron density topology .

Q. How does the presence of isotopic impurities in 2-propanol-2-¹³C impact quantitative analysis in mass spectrometry-based metabolomics, and what purification methods are recommended?

- Methodological Answer :

- Impact : Even 0.5% ¹²C impurities can skew isotopic enrichment ratios by ≥10% in high-sensitivity workflows.

- Mitigation :

- Purify via preparative HPLC with chiral columns (e.g., Crownpak CR-I) to separate isotopologues.

- Use isotope depletion chambers or cryogenic distillation for bulk purification.

- Validate with LC-HRMS using narrow isolation windows (±0.002 m/z) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.